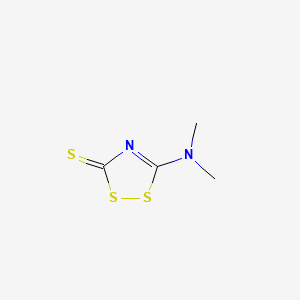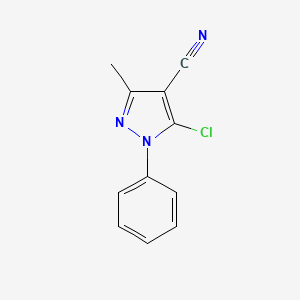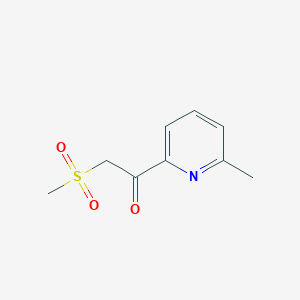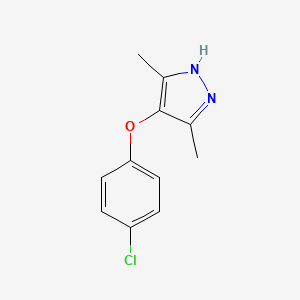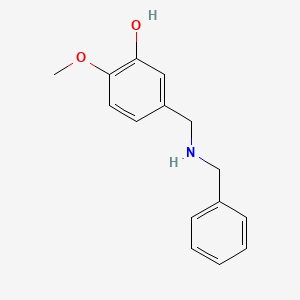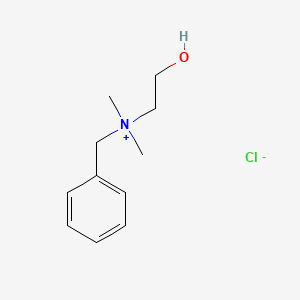
Benzyl(2-hydroxyethyl)dimethylammonium chloride
Vue d'ensemble
Description
Benzyl(2-hydroxyethyl)dimethylammonium chloride, also known as benzalkonium chloride, is a quaternary ammonium compound . It is commonly used as a disinfectant and antiseptic, effective at killing a wide range of bacteria, viruses, and fungi . This makes it a key ingredient in many household cleaners, hand sanitizers, and disinfecting wipes .
Molecular Structure Analysis
The linear formula for Benzyl(2-hydroxyethyl)dimethylammonium chloride is C6H5CH2N (Cl) (CH3)2CH2CH2OH . Its molecular weight is 215.72 . The SMILES string representation is [Cl-].C [N+] © (CCO)Cc1ccccc1 .Physical And Chemical Properties Analysis
Benzyl(2-hydroxyethyl)dimethylammonium chloride is a solid with a melting point of 75-78 °C . It’s readily soluble in ethanol and acetone . Aqueous solutions should be neutral to slightly alkaline .Applications De Recherche Scientifique
Corrosion Inhibition
Benzyl dimethyl-n-hexadecylammonium chloride (BHDC), a similar compound to Benzyl(2-hydroxyethyl)dimethylammonium chloride, has been shown to be an effective corrosion inhibitor for pure iron in carbon dioxide saturated sodium chloride solutions. The compound inhibited the anodic reaction and was particularly effective at low temperatures. The inhibition properties are attributed to the thermodynamics and structure of the compound (Zvauya & Dawson, 1994).
Asymmetric Synthesis Catalyst
A compound related to Benzyl(2-hydroxyethyl)dimethylammonium chloride, benzyl[cis-2-(hydroxymethyl)cyclohexyl]dimethylammonium bromide, was effective as a chiral phase transfer catalyst in the enantioselective alkylation of active methylene compounds. This indicates potential application in asymmetric synthesis (Saigo, Koda, & Nohira, 1979).
Thermodynamics of Micellization
Research on benzyl(2-acylaminoethyl)dimethylammonium chlorides, closely related to Benzyl(2-hydroxyethyl)dimethylammonium chloride, shows they have distinct thermodynamic micellization properties. These compounds have been studied for their ability to form micelles, with a focus on the balance between factors like transfer of the surfactant hydrocarbon chain from water to the micelle and the effect of temperature on water structure (Shimizu, Pires, & El Seoud, 2004).
Antimicrobial Activities
New analogues of benzalkonium chloride, which include (Alkoxymethyl)dimethyl{2-hydroxy-5-[(4-X-phenyl)azo]benzyl}ammonium chlorides, have shown antimicrobial activity. The activity of these chlorides depends on the length and kind of substituent at the quaternary nitrogen atom, suggesting potential applications in developing antimicrobial agents (Pernak, Mirska, & Kmiecik, 1999).
Ionic Liquid Catalysis
The basic ionic liquid (benzyl)(dimethyl)(N,N-dimethylaminoethyl)ammonium chloride has been used as a catalyst for the synthesis of spiroacenaphthylenes in water. This demonstrates its potential as an efficient and reusable catalyst in organic synthesis (Zheng & Li, 2012).
Photodynamic Therapy Research
In studies involving the photo-oxidation of hydroxynaphthalenes, benzylhexadecyl dimethylammonium chloride (BHDC) was used in micellar systems. This research is significant for understanding the effects of medium heterogeneity on photodynamic processes, which can be relevant for applications in photodynamic therapy (Luiz, Biasutti, & García, 2004).
Safety And Hazards
This compound should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . Keep in a dry, cool, and well-ventilated place and keep the container tightly closed . It’s incompatible with strong oxidizing agents .
Propriétés
IUPAC Name |
benzyl-(2-hydroxyethyl)-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18NO.ClH/c1-12(2,8-9-13)10-11-6-4-3-5-7-11;/h3-7,13H,8-10H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPDFKWZQURWCC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992945 | |
| Record name | N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl(2-hydroxyethyl)dimethylammonium chloride | |
CAS RN |
7221-40-1 | |
| Record name | Benzyl(2-hydroxyethyl)dimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7221-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl(2-hydroxyethyl)dimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007221401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl(2-hydroxyethyl)dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{2-[(2-Pyridylsulfonyl)methyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1597916.png)
